3-Hydroxyazetidine hydrochloride

Overview

Description

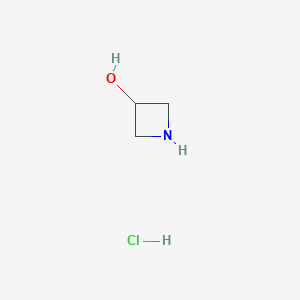

3-Hydroxyazetidine hydrochloride (CAS: 18621-18-6) is a four-membered heterocyclic compound with the molecular formula C₃H₈ClNO and a molecular weight of 109.55 g/mol. It features an azetidine ring substituted with a hydroxyl group at the 3-position and exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents such as water, methanol, and DMSO .

Preparation Methods

Cyclization-Acetylation-Deacetylation Route

Cyclization Reaction

The first method, described in Patent CN102976993A, begins with a cyclization reaction between tert-butylamine and epichlorohydrin in an isopropanol solution under nitrogen protection . The molar ratio of tert-butylamine to epichlorohydrin is critical, maintained at 1.1–1.5:1 to prevent side reactions. Sodium bicarbonate (3–5 equivalents relative to epichlorohydrin) is added to neutralize hydrochloric acid generated during the reaction, facilitating reflux at 80–100°C for 3–6 hours. Post-reaction, the mixture is cooled, filtered, and concentrated to yield N-tert-butyl-3-hydroxyazetidine (Compound 3) with a purity of 99% and a step yield of 70% .

Acetylation Step

The intermediate (Compound 3) undergoes acetylation in acetic anhydride solvent with zinc chloride or bromide as a catalyst . The reaction proceeds at 120–140°C for 3–10 hours, with acetic anhydride serving both as a solvent and acylating agent. After removing the solvent under reduced pressure, the crude product is extracted with ethyl acetate and chloroform, dried over sodium sulfate, and concentrated to isolate N-acetyl-3-acetoxyazetidine (Compound 4). This step achieves a yield of approximately 75%, though the patent notes challenges in minimizing byproduct formation during prolonged heating .

Deacetylation and Hydrochloride Formation

The final step involves refluxing Compound 4 in a 1–30% hydrochloric acid solution for 4–10 hours to remove acetyl groups . Methanol and ethyl acetate are added to the residue, followed by recrystallization to obtain this compound as a white solid. The overall yield for the three-step process is ~30%, with a purity exceeding 98% . Nuclear magnetic resonance (NMR) data confirm the structure, and the method avoids hazardous hydrogenation reactions, making it safer than earlier approaches .

Direct Cyclization-Hydrolysis Method

Alternative Cyclization Strategy

Patent CN106831523A outlines a streamlined two-step process starting with the reaction of tert-butylamine and epichlorohydrin in the presence of potassium carbonate . Unlike the previous method, this approach uses isopropanol or methanol as solvents and operates at milder temperatures (30–40°C). The base facilitates epoxide ring-opening, forming N-tert-butyl-3-hydroxyazetidine with a yield of 66% in optimized conditions .

Acidic Hydrolysis and Crystallization

The intermediate is treated with hydrochloric acid (1–30% concentration) under reflux to directly form the hydrochloride salt . Ethanol and ethyl acetate are employed for recrystallization, yielding this compound with 98.69% purity. This method reduces the number of steps compared to the acetylation-deacetylation route, achieving a higher overall yield (40–66%) but requiring precise control of pH and temperature to avoid decomposition .

Comparative Analysis of Preparation Methods

The cyclization-acetylation-deacetylation method prioritizes purity and structural fidelity, albeit with lower yields due to multi-step losses . In contrast, the direct hydrolysis route simplifies the process but demands rigorous pH management to prevent side reactions .

Optimization Strategies and Challenges

Catalyst Selection

Zinc halides in the acetylation step enhance reaction rates but introduce metal contamination risks . Substituting with heterogeneous catalysts or ionic liquids could improve recyclability and reduce purification costs.

Solvent Systems

Isopropanol and acetic anhydride in the first method pose flammability and corrosion concerns . Patent CN106831523A demonstrates that methanol or ethanol can replace isopropanol without compromising yield, offering a safer alternative .

Recrystallization Efficiency

Both methods rely on ethyl acetate/methanol mixtures for recrystallization. Optimizing solvent ratios and cooling rates could further enhance crystal purity and size distribution, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Synthesis and Production

3-Hydroxyazetidine hydrochloride is synthesized through various methods, including cyclization reactions involving tert-butylamine and epichlorohydrin, which yield high-purity products suitable for industrial applications. A notable synthetic route avoids expensive raw materials and complex purification processes, making it feasible for large-scale production .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of:

- Fluoroquinolone Antibiotics : This compound is a key building block in synthesizing fluoroquinolone antibiotics, which are crucial for treating bacterial infections .

- Brectinib : It plays a significant role in the synthesis of Brectinib, a JAK inhibitor approved for treating rheumatoid arthritis. This compound is particularly noted for its efficacy in patients who have not responded adequately to other antirheumatic drugs .

Polypeptide Synthesis

This compound is also used as an intermediate in the synthesis of polypeptides, which are essential for various biological functions and therapeutic applications .

Case Study 1: Synthesis of Fluoroquinolone Antibiotics

A recent study demonstrated the successful incorporation of this compound into the synthesis pathway of fluoroquinolone antibiotics. The process involved multiple reaction steps where this compound acted as a critical precursor, enhancing the overall yield and efficiency of antibiotic production .

Case Study 2: Development of Brectinib

In the synthesis of Brectinib, researchers reported that using this compound significantly streamlined the process compared to traditional methods. The resulting compound exhibited high purity levels (over 98%) and was produced at a reduced cost due to the simplified reaction conditions .

Mechanism of Action

The mechanism of action of 3-Hydroxyazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or interacting with proteins, leading to the desired biological activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Key Properties:

- Melting Point : 87.0–92.0°C

- Solubility: Highly soluble in water (>200 mg/mL), DMSO, and methanol .

- Purity : Available at ≥97% purity for industrial and pharmaceutical applications .

Comparison with Similar Azetidine Derivatives

Azetidine derivatives are structurally diverse, with substitutions at the 3-position significantly altering their physicochemical and pharmacological properties. Below is a detailed comparison of 3-hydroxyazetidine hydrochloride with analogous compounds:

Structural and Functional Comparison

Physicochemical and Pharmacological Insights

This compound

- Hydroxyl Group : Enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets (e.g., enzymes in Baricitinib) .

- Thermal Stability : Decomposes above 200°C, suitable for high-temperature reactions .

3-Methoxyazetidine Hydrochloride

- Methoxy Group : Increases lipophilicity compared to the hydroxyl analog, reducing water solubility but enhancing membrane permeability .

Fluorinated Derivatives (3-Fluoro, 3,3-Difluoro)

- Electron-Withdrawing Effects : Fluorine substituents improve metabolic stability and bioavailability in drug candidates .

3-Methylazetidine Hydrochloride

- Hydrophobic Character: The methyl group reduces polarity, favoring applications in non-polar reaction environments .

Biological Activity

3-Hydroxyazetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound has been achieved through various methods. A notable approach involves using tert-butylamine and epichlorohydrin as starting materials, followed by a series of reactions including cyclization and acetylation to yield the final product with high purity (over 98%) and a total yield of approximately 30% . Another method employs hydroxylamine salts and imine intermediates to efficiently produce the compound under mild conditions, avoiding hazardous reagents like palladium catalysts .

Antimicrobial Activity

Research indicates that 3-hydroxyazetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from 3-hydroxyazetidine demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of functional groups in the azetidine ring can enhance their antibacterial efficacy, making them candidates for further development as antimicrobial agents .

Pharmacological Potential

The biological activity of this compound extends beyond antimicrobial effects. It has been implicated in various pharmacological applications, including potential roles as a precursor for more complex heterocyclic compounds with therapeutic benefits. The versatility of the azetidine structure allows for modifications that can lead to new drug candidates targeting different biological pathways .

Research Findings

Recent studies have focused on the rearrangement of 3-hydroxyazetidines into more complex structures, such as 2-oxazolines, which may possess enhanced biological activities. This transformation has been shown to occur under specific conditions, yielding products that can be further functionalized for medicinal applications .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of 3-hydroxyazetidine exhibited significant activity against strains resistant to conventional antibiotics, highlighting their potential in combating antibiotic resistance .

- Synthesis and Functionalization : Research on the synthesis of azetidine derivatives has shown that simple modifications can lead to compounds with improved pharmacokinetic profiles and enhanced biological activities .

Data Summary

The following table summarizes key findings related to the biological activity and synthesis of this compound:

| Aspect | Details |

|---|---|

| Synthesis Method | Tert-butylamine + epichlorohydrin; hydroxylamine salts |

| Purity | >98% |

| Total Yield | ~30% |

| Antimicrobial Activity | Effective against Gram-positive & Gram-negative bacteria |

| Pharmacological Applications | Potential drug precursor; involvement in novel heterocyclic compounds |

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 3-Hydroxyazetidine Hydrochloride with high purity (>98.5%)?

- Methodology : Synthesis typically involves ring-opening reactions of azetidine derivatives followed by hydroxylation and subsequent HCl salt formation. Purification methods include recrystallization from methanol or water and vacuum drying. High-performance liquid chromatography (HPLC) is critical for purity validation, with specifications requiring <1.5% total impurities and confirmation via ¹H NMR for structural integrity .

- Data Contradictions : lists a purity of 97%, suggesting variability in synthesis protocols or analytical validation across suppliers. Researchers should cross-validate purity using independent methods (e.g., LC-MS or Karl Fischer titration for water content) .

Q. How is this compound characterized structurally and chemically?

- Methodology : Key techniques include:

- ¹H NMR : To confirm the hydroxyl group position and azetidine ring structure.

- Melting Point Analysis : Reported range 87–92°C, validated via differential scanning calorimetry (DSC) .

- Solubility Profiling : Soluble in polar solvents (water, DMSO, methanol), critical for reaction design .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Tight-sealing goggles, nitrile gloves, and lab coats to avoid skin/eye contact (R36/37/38, R41 hazards) .

- Ventilation : Use fume hoods to mitigate respiratory irritation (R37/38) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in medicinal chemistry applications?

- Methodology : The hydroxyl group enables functionalization (e.g., esterification, glycosylation) for drug design. Comparative studies with non-hydroxylated analogs (e.g., azetidine-3-carbonitrile hydrochloride) reveal enhanced hydrogen-bonding capacity, impacting target binding in kinase inhibitors like Baricitinib .

- Experimental Design : Kinetic studies of substitution reactions (e.g., SN2) under varying pH and temperature conditions to optimize derivatization .

Q. What strategies resolve discrepancies in reported bioactivity data for 3-Hydroxyazetidine derivatives?

- Methodology :

- Meta-Analysis : Compare published IC₅₀ values across studies, controlling for assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How can computational modeling predict the conformational stability of this compound in aqueous solutions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate solvation effects using force fields (e.g., OPLS-AA) to assess ring puckering and hydrogen-bond networks.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate tautomeric equilibria .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodology :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, HCl stoichiometry).

- Purification Scaling : Transition from batch crystallization to continuous flow systems to maintain purity >98.5% .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound?

- Methodology :

- Quality Control (QC) Protocols : Mandate COA (Certificate of Analysis) review for each batch, including impurity profiles (e.g., residual solvents via GC) .

- Stability Studies : Accelerated degradation studies (40°C/75% RH) to establish shelf-life under lab conditions .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

- Methodology :

- HPLC-DAD/ELSD : Use C18 columns with 0.1% TFA mobile phases to resolve hydroxylated vs. non-hydroxylated analogs.

- Mass Spectrometry : HRMS (High-Resolution MS) for exact mass confirmation (theoretical m/z 109.55 for [M+H]⁺) .

Q. How do solvent choices impact the reaction efficiency of this compound in multi-step syntheses?

Properties

IUPAC Name |

azetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUPQEUNHVVNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374721 | |

| Record name | 3-Hydroxyazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-18-6 | |

| Record name | 3-Hydroxyazetidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.